3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclo[3.3.1]nonane moiety . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or methyl positions.
Scientific Research Applications
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound with a simpler structure, lacking the benzyl and methyl groups.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms at the 3 and 7 positions, which influence its chemical properties.
7-benzyl-3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-15-9-16(2,11-17-10-15)13-18(12-15)8-14-6-4-3-5-7-14/h3-7,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDROMBVACPETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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